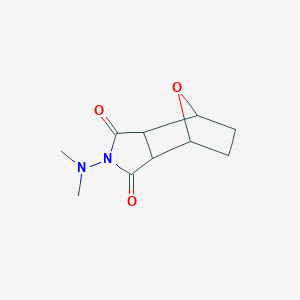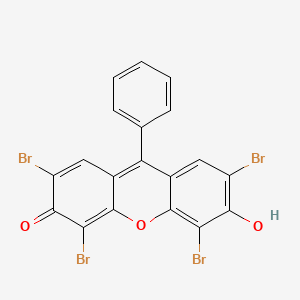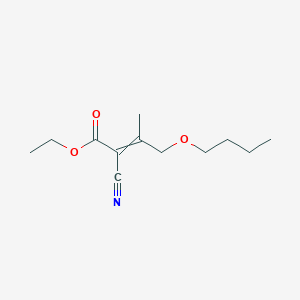
Ethyl 4-butoxy-2-cyano-3-methylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-butoxy-2-cyano-3-methylbut-2-enoate is an organic compound belonging to the class of enoate esters These compounds are characterized by the presence of an α,β-unsaturated carboxylic ester group The structure of this compound includes a butoxy group, a cyano group, and a methyl group attached to a butenoate ester backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-butoxy-2-cyano-3-methylbut-2-enoate typically involves the reaction of ethyl 2-cyano-3-methyl-2-butenoate with butanol under acidic or basic conditions. The reaction proceeds through an esterification process where the butanol reacts with the carboxylic acid group of the ethyl 2-cyano-3-methyl-2-butenoate to form the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-butoxy-2-cyano-3-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the butoxy group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are commonly employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-butoxy-2-cyano-3-methylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-butoxy-2-cyano-3-methylbut-2-enoate involves its interaction with specific molecular targets. The α,β-unsaturated ester group can undergo Michael addition reactions with nucleophiles, leading to the formation of new carbon-carbon bonds. This reactivity is crucial in its role as a synthetic intermediate in organic chemistry.
Comparison with Similar Compounds
- Ethyl 2-cyano-3-methyl-2-butenoate
- Ethyl 2-cyano-3-phenyl-2-butenoate
- Ethyl 2-cyano-3-methyl-3-butenoate
Comparison: Ethyl 4-butoxy-2-cyano-3-methylbut-2-enoate is unique due to the presence of the butoxy group, which imparts different physical and chemical properties compared to its analogs. For instance, the butoxy group can influence the compound’s solubility, reactivity, and overall stability, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
90158-40-0 |
|---|---|
Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
ethyl 4-butoxy-2-cyano-3-methylbut-2-enoate |
InChI |
InChI=1S/C12H19NO3/c1-4-6-7-15-9-10(3)11(8-13)12(14)16-5-2/h4-7,9H2,1-3H3 |
InChI Key |
VKDOTIKAOIXAEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(=C(C#N)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Hydroxyimino)acetyl]-N,N,N-trimethylanilinium](/img/structure/B14367079.png)
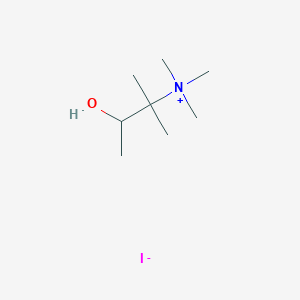
![[2-Chloro-4-(piperidine-1-sulfonyl)phenoxy]acetyl chloride](/img/structure/B14367090.png)
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene]](/img/structure/B14367092.png)
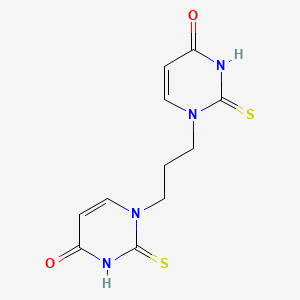
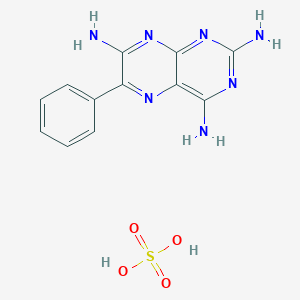
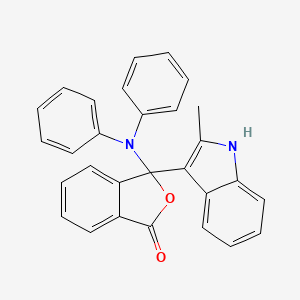
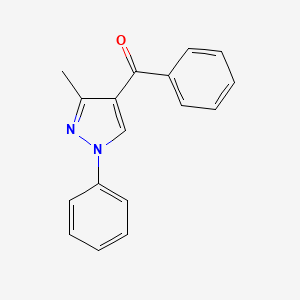
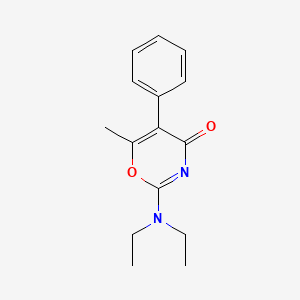

![Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14367146.png)
